molecular formula C24H20N4O2 B1225322 1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione

1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione

Cat. No. B1225322
M. Wt: 396.4 g/mol
InChI Key: RKYFUURODUYWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,8-trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione is a ring assembly and a member of pyridazines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocycles : Pyridazine derivatives, closely related to the compound , are synthesized for various structural studies. One such example includes the synthesis of 7-substituted 3,4-diphenylpyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines, starting from related carbohydrazides (Deeb & El-Abbasy, 2006).

  • Chemical Transformations : The molecule undergoes various chemical transformations to form related compounds. An example is the transformation of similar molecules into phthalazine derivatives (Deeb & El-Abbasy, 2006).

Biological Activity and Applications

  • Antimicrobial Activity : Pyrazolo[3,4-d]pyridazines, which are structurally similar to the compound of interest, have shown good antimicrobial, anti-inflammatory, and analgesic activities. This suggests potential biomedical applications of related compounds (Zaki, Sayed, & Elroby, 2016).

  • Monoamine Oxidase Inhibitors : Some pyrimido[4,5-c]pyridazine derivatives, similar to the compound , are explored as potential monoamine oxidase inhibitors, indicating possible applications in neurology or psychiatry (Rimaz, Khalafy, Pesyan, & Prager, 2010).

Spectroscopy and Material Science

  • Spectral Analysis and Redox Ability : Pyrimido-annulated pyridine analogues, including compounds like 1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione, are analyzed for their UV-VIS spectra and redox potentials, contributing to material science and chemistry (Nitta, Naya, & Shibayama, 2004).

properties

Product Name

1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

3,5,11-trimethyl-8,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione

InChI

InChI=1S/C24H20N4O2/c1-15-14-18(16-10-6-4-7-11-16)21-22-19(23(29)27(3)24(30)26(22)2)20(28(21)25-15)17-12-8-5-9-13-17/h4-14H,1-3H3

InChI Key

RKYFUURODUYWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3C(=C2C(=C1)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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